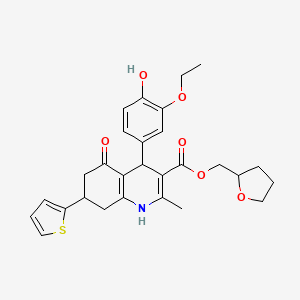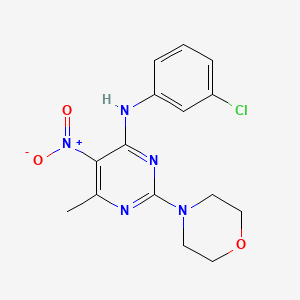
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 1 and 3, and a 2-(2-hydroxyethylaminomethylene) group at position 2. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- typically involves the condensation of cyclohexane-1,3-dione with 2-(2-hydroxyethylamino)acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the aminomethylene linkage. The reaction is typically conducted at room temperature to moderate temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethylene group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- exerts its effects involves its interaction with various molecular targets. The aminomethylene group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aminomethylene and dimethyl groups, used as a building block in organic synthesis.
2-(Dimethylamino)methylene-1,3-cyclohexanedione: Similar structure but with a dimethylamino group, used in the synthesis of heterocyclic compounds.
Uniqueness
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyethylaminomethylene group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-hydroxyethyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-9(14)8(10(15)6-11)7-12-3-4-13/h7,13-14H,3-6H2,1-2H3 |
Clé InChI |
RYLVERRZOXGSED-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C=NCCO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B11636577.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636580.png)
![3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11636585.png)

![(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636615.png)

![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)


